Dauricina

Descripción general

Descripción

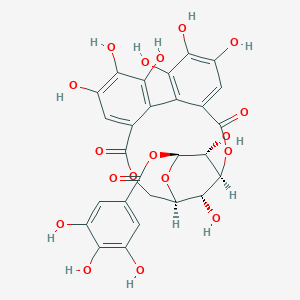

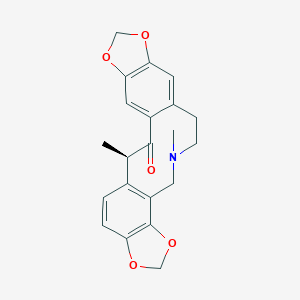

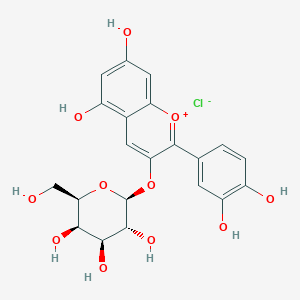

Dauricine is a plant metabolite, chemically classified as a phenol, an aromatic ether, and an isoquinoline alkaloid. This compound has been studied for its potential pharmacological activities, including anticancer, anti-inflammatory, and vasorelaxant properties .

Aplicaciones Científicas De Investigación

Dauricine has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying bisbenzylisoquinoline alkaloids and their chemical properties.

Mecanismo De Acción

Target of Action

Dauricine, a bisbenzylisoquinoline alkaloid, has been found to interact with several targets. It has been shown to interact with the ACE2 receptor , Thromboxane A2 receptor (TBXA2R) , and Voltage-gated calcium channels (VDCCs) . These targets play crucial roles in various physiological processes, including inflammation, cardiovascular function, and viral entry .

Mode of Action

Dauricine inhibits the interaction between the Spike protein of SARS-CoV-2 and the ACE2 receptor, thereby reducing viral entry . It also acts as an antagonist for TBXA2R and as a blocker for VDCCs . In the context of cancer, dauricine has been shown to target FLT4, inhibiting downstream pathways such as PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 .

Biochemical Pathways

Dauricine affects several biochemical pathways. It has been shown to inhibit the activation of the NF-κB pathway in human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β . This leads to a decrease in the overexpression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin . In Alzheimer’s disease models, dauricine has been found to ameliorate tau hyperphosphorylation via the PP2A, p35/25, and CDK5 pathways .

Pharmacokinetics (ADME Properties)

It is known that due to its strong lipid solubility, dauricine can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma

Result of Action

Dauricine has been shown to have multiple effects at the molecular and cellular levels. It can inhibit apoptosis induced by cerebral ischemia/reperfusion injury by upregulating Bcl-2 expression and downregulating Bax expression . It also reduces the differentiation and activity of osteoclasts by decreasing reactive oxygen species (ROS) via the ROS/PP2A/NF-κB axis, resulting in protection from lipopolysaccharide (LPS)-induced bone loss .

Action Environment

For instance, the presence of inflammatory agents like LPS can influence the anti-inflammatory effects of dauricine

Análisis Bioquímico

Biochemical Properties

Dauricine interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been studied in vitro for its potential to inhibit cancer cell growth and to block cardiac transmembrane Na+, K+, and Ca2+ ion currents .

Cellular Effects

Dauricine has shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the overexpression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin induced by IL-1β in primary human umbilical vein endothelial cells (HUVECs) . It also has the potential to inhibit the proliferation of the pancreatic cancer cell line .

Molecular Mechanism

Dauricine exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis, inhibit proliferation and invasion through inhibiting the NF-kappaB signaling pathway in colon cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, dauricine shows a slow elimination with a long half-life and double peaks phenomenon following administration . This indicates that the effects of dauricine change over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of dauricine vary with different dosages in animal models. For instance, high and low-dose dauricine treatment significantly suppressed tumor growth with no concomitant effect on the spleen index .

Metabolic Pathways

Dauricine is involved in various metabolic pathways. It has been found to modulate the tricarboxylic acid cycle, synaptic vesicle cycle, glycolysis, and gluconeogenesis .

Transport and Distribution

Dauricine, due to its strong lipid solubility, can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma . This suggests that dauricine interacts with various transporters or binding proteins, affecting its localization or accumulation within cells and tissues.

Subcellular Localization

Its widespread distribution and interaction with various cellular components suggest that it may be localized to specific compartments or organelles within the cell .

Métodos De Preparación

Dauricine was first synthesized by Japanese scientists Tetsuji Kametani and Keiichiro Fukumoto in 1964 using both the Arndt-Eistert reaction and Bischler-Napieralski reaction . The synthetic routes involve complex organic reactions that require precise conditions to yield the desired product.

Análisis De Reacciones Químicas

Dauricine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert dauricine into its reduced forms, which may have different pharmacological properties.

Substitution: Substitution reactions, particularly involving the methoxy groups, can yield demethylated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include demethylated and oxidized derivatives of dauricine .

Comparación Con Compuestos Similares

Dauricine is unique among bisbenzylisoquinoline alkaloids due to its specific pharmacological activities. Similar compounds include:

Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and anticancer properties.

Berbamine: Known for its anticancer and immunomodulatory effects.

Cepharanthine: Exhibits anti-inflammatory, anticancer, and antiviral activities.

Dauricine stands out due to its potent inhibition of the NF-κB pathway, which is not as pronounced in some of the other similar compounds .

Propiedades

Número CAS |

524-17-4 |

|---|---|

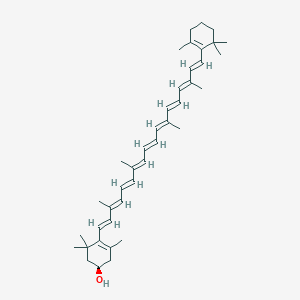

Fórmula molecular |

C38H44N2O6 |

Peso molecular |

624.8 g/mol |

Nombre IUPAC |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1 |

Clave InChI |

AQASRZOCERRGBL-IADGFXSZSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

SMILES isomérico |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Pictogramas |

Irritant |

Sinónimos |

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of dauricine?

A1: Research indicates that dauricine interacts with multiple molecular targets, including ion channels, signaling pathways, and proteins involved in cell cycle regulation and apoptosis. Specifically, dauricine has been shown to block cardiac transmembrane Na+, K+, and Ca2+ ion currents []. It has also demonstrated inhibitory effects on the PI3K/Akt signaling pathway in renal cell carcinoma cells [], and on the NF-κB signaling pathway in colon cancer cells [].

Q2: How does dauricine’s inhibition of the PI3K/Akt signaling pathway impact cancer cell behavior?

A2: In renal cell carcinoma cells, dauricine's inhibition of the PI3K/Akt signaling pathway leads to reduced cell viability, cell cycle arrest at the G0/G1 phase, and induction of apoptosis via the intrinsic pathway [].

Q3: What is the significance of dauricine’s effect on connexins in the context of atrial fibrillation?

A3: Dauricine has been shown to attenuate the remodeling of connexin 40 and connexin 43 in rabbit atria induced by rapid pacing, a model of atrial fibrillation. This suggests a potential role for dauricine in mitigating the electrical remodeling associated with atrial fibrillation [].

Q4: What is the molecular formula and weight of dauricine?

A4: The molecular formula of dauricine is C38H44N2O6, and its molecular weight is 624.77 g/mol.

Q5: Is there spectroscopic data available for dauricine?

A5: Yes, spectroscopic techniques like UV, IR, FAB-MS, and 1H NMR have been used to characterize dauricine and its derivatives, including the newly isolated N-desmethyldauricine [, ].

Q6: What is the pharmacokinetic profile of dauricine?

A6: Dauricine exhibits a rapid absorption and widespread distribution following intravenous, oral, and intraperitoneal administration in rats []. It follows a two-compartment open model with a short distribution half-life and a longer terminal elimination half-life [, ].

Q7: How does the route of administration affect dauricine’s bioavailability?

A7: The bioavailability of dauricine varies depending on the route of administration. While a comprehensive comparison has not been fully elucidated, studies suggest differences in bioavailability among intravenous, oral, and intraperitoneal routes [].

Q8: How does dauricine affect cardiac electrophysiology?

A8: Dauricine prolongs the P-R, Q-T, and J-T intervals, lengthens the QRS complex duration, and lowers blood pressure in a dose-dependent manner in anesthetized dogs []. In humans, it has been shown to increase the P-A, A-H, and H-V intervals, prolong the atrial effective and functional refractory periods, and lengthen the QRS duration without affecting the A-V nodal refractory period [].

Q9: What in vitro models have been used to study dauricine’s effects?

A9: Various in vitro models, including primary cultures of rat cortical neurons, human lung cell lines (BEAS-2B, WI-38, A549), human normal hepatic cells (L-02), human embryonic kidney 293 cells (HEK293), human renal tubular epithelial cells (HK-2), Caco-2 cells, and pancreatic cancer BxPC-3 cells, have been utilized to investigate dauricine's effects [, , , ].

Q10: Has dauricine demonstrated efficacy in animal models of disease?

A10: Yes, dauricine has exhibited promising results in various animal models, including models of cerebral ischemia, pulmonary injury, cardiac hypertrophy, acute lung injury, and colon cancer [, , , , , , , , ].

Q11: What is known about the toxicity profile of dauricine?

A11: While dauricine has shown promising therapeutic potential, research highlights potential toxicity concerns. Notably, it has been associated with dose-dependent pulmonary injury in CD-1 mice, potentially mediated by CYP3A metabolism and the formation of a reactive quinone methide metabolite [].

Q12: Are there any specific organs that appear to be susceptible to dauricine-induced toxicity?

A12: In vitro studies indicate that dauricine may cause toxicity to human hepatocytes and nephrocytes at higher concentrations []. This highlights the need for further investigation into the safety profile of dauricine, particularly its potential for liver and kidney toxicity.

Q13: What is the role of CYP3A4 in dauricine metabolism?

A13: Dauricine is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This metabolic pathway can lead to the formation of reactive metabolites, including quinone methides, which have been implicated in dauricine-induced toxicity [, ].

Q14: How does ketoconazole, a CYP3A4 inhibitor, influence dauricine’s effects?

A14: Co-administration of ketoconazole with dauricine has been shown to reduce the formation of reactive metabolites and protect against dauricine-induced pulmonary injury in mice []. This suggests that modulation of CYP3A4 activity could be a strategy to improve the safety profile of dauricine.

Q15: Does dauricine interact with drug transporters?

A15: Yes, research suggests that dauricine is a substrate for P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux. Inhibition of P-gp has been shown to enhance dauricine’s transport across the blood-brain barrier and intestinal epithelium [, , ].

Q16: What analytical techniques are commonly employed for dauricine quantification?

A16: Several analytical methods have been developed for dauricine quantification, including high-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS) [, , , , , , ].

Q17: What are the advantages of using LC-MS/MS for dauricine analysis?

A17: LC-MS/MS offers high sensitivity and selectivity for dauricine analysis in complex biological matrices like plasma and urine. This technique enables accurate quantification of dauricine at low concentrations, which is essential for pharmacokinetic studies and bioavailability assessments [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.